5-Aminoimidazole-4-carboxamide
Overview
Description
Aminoimidazole carboxamide is a small molecule with the chemical formula C₄H₆N₄O. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms. This compound is known for its role as an intermediate in the biosynthesis of purines, which are essential components of nucleic acids. Aminoimidazole carboxamide has gained significant attention in scientific research due to its potential therapeutic applications and its ability to modulate various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoimidazole carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed cyclization of amido-nitriles, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of aminoimidazole carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Aminoimidazole carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Aminoimidazole carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of aminoimidazole carboxamide involves its ability to activate AMP-activated protein kinase (AMPK). This activation occurs through the phosphorylation of the catalytic alpha subunit of AMPK, leading to increased metabolic activity and energy production . The compound also interacts with various molecular targets and pathways, including those involved in nucleotide synthesis and cellular stress responses .
Comparison with Similar Compounds
Aminoimidazole carboxamide is similar to other imidazole derivatives, such as:
AICA ribonucleotide: An intermediate in purine biosynthesis that also activates AMPK.
Guanine derivatives: Compounds involved in nucleotide metabolism with similar structural features.
The uniqueness of aminoimidazole carboxamide lies in its specific ability to modulate AMPK activity and its potential therapeutic applications in various diseases.
Conclusion
Aminoimidazole carboxamide is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and ability to modulate key biochemical pathways make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
360-97-4 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoimidazole carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |
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Record name | Aminoimidazole carboxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06143 | |
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Record name | Colahepat | |
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Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminoimidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |
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Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Aminoimidazole-4-carboxamide (AICA) is a cell-permeable adenosine analog that is readily phosphorylated inside the cell to form this compound ribonucleotide (ZMP) [, ]. ZMP acts as an AMP mimetic, activating AMP-activated protein kinase (AMPK) [, ].
- Inhibition of anabolic pathways: This includes suppressing cholesterol synthesis [], fatty acid synthesis [, ], and protein synthesis [].
- Stimulation of catabolic pathways: This includes promoting fatty acid oxidation in skeletal muscle [, ], glucose uptake in skeletal muscle [, ], and hepatic glucose production [].
ANone: While the provided excerpts focus on AICA's biological activity and don't contain detailed spectroscopic data, its basic structural information is as follows:
ANone: The provided research excerpts do not delve into the material compatibility and stability of AICA under various conditions. This information would be crucial for formulating and storing AICA for research or therapeutic use.
A: AICA itself is not a catalyst. Instead, it acts as a prodrug that, once converted to ZMP, indirectly modulates the activity of various enzymes involved in metabolic pathways through AMPK activation [, ].
ANone: The provided excerpts do not offer insights into the stability and formulation of AICA. Further research is needed to determine its stability profile under various conditions and develop optimal formulations to enhance its therapeutic potential.
ANone: The provided research excerpts do not mention specific SHE regulations for AICA. As a research compound, it is crucial to follow general laboratory safety guidelines and handle it with caution.
ANone: While the provided excerpts don't offer a complete PK/PD profile, they do provide some insights:
- Metabolism: AICA is primarily metabolized to AIC (this compound), which is excreted in the urine [, ].
- In vivo activity: Studies in rats show that AICA administered intraperitoneally (i.p.) leads to increased levels of AIC in the urine, suggesting activation of AMPK [].
- Efficacy: Research in rats has shown that both pre- and post-treatment with AICA significantly prolonged survival time following severe hemorrhagic shock, highlighting its potential therapeutic benefit [].
ANone: The provided research excerpts highlight several in vitro and in vivo studies demonstrating AICA's efficacy:
- Cell-based assays: AICA inhibits the growth of various cancer cell lines, including acute myeloid leukemia cells [], anaplastic thyroid cancer cells [], and human tumor cells (KB) [].
- Animal models:
- In rats, AICA stimulated hepatic glucose output and glycogenolysis, even in the presence of high insulin levels [].
- Chronic AICA administration in rats resulted in increased GLUT-4, hexokinase, and glycogen levels in skeletal muscle, mimicking the effects of endurance training [].
- AICA improved random skin flap viability in a rat model, potentially by reducing tissue necrosis [].
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